2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(Morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 173336-67-9) is a synthetic organic compound featuring a 1,3-dihydroisoindole-1,3-dione core substituted with a morpholine-4-sulfonylethyl group. Its molecular weight is 324.35 g/mol, with a purity of 95% as listed in commercial catalogs . The compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonyl and morpholine moieties, which enhance solubility and binding affinity . Its structural uniqueness lies in the combination of the rigid isoindole-dione scaffold and the flexible sulfonylethyl-morpholine side chain, enabling diverse interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-morpholin-4-ylsulfonylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-11-3-1-2-4-12(11)14(18)16(13)7-10-22(19,20)15-5-8-21-9-6-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEIQOGSYKUHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the reaction of phthalic anhydride with an amine to form the isoindole structure. The morpholine sulfonyl group is then introduced through a sulfonylation reaction, where morpholine is reacted with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Characteristics
- Chemical Formula: C18H19N3O3S
- Molecular Weight: 357.43 g/mol
- IUPAC Name: 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Biological Activities
The biological significance of this compound stems from its interactions with various biological targets:
Anticancer Properties
Research indicates that isoindole derivatives demonstrate promising anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Key Findings:
- Exhibited selective cytotoxicity against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines.
- GI50 values under 10 µM against MDA-MB-468 cells indicate potent activity.
- Synergistic effects observed when combined with EGFR inhibitors like gefitinib enhance anticancer efficacy.
Antimicrobial Activity
The compound has shown significant antimicrobial properties:
- Effective against both Gram-positive and Gram-negative bacterial strains.
- Exhibited activity against Leishmania tropica, outperforming first-line treatments like Glucantime.
Industrial Production
In an industrial context, continuous flow reactors may be utilized to ensure consistent reaction conditions and high yields. Catalysts can enhance the efficiency of the synthesis process.
Case Study 1: Anticancer Activity Evaluation
A study conducted on various isoindole derivatives highlighted the effectiveness of compounds similar to this compound. The study reported significant inhibition of cell growth in cancer cell lines, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoindole derivatives. The results demonstrated that certain compounds exhibited inhibition zones comparable to established antibiotics, showcasing their potential as alternative antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can enhance binding affinity and selectivity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The isoindole-1,3-dione core is a common scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Limitations and Challenges
- Data Gaps: While the target compound’s commercial availability is noted , peer-reviewed studies on its biological activity are absent, unlike Compound 18 or the dioxopiperidinyl derivative .
- Stability : The morpholine-sulfonyl group may confer susceptibility to enzymatic sulfatase cleavage, whereas fluorinated analogs exhibit improved metabolic stability.
Biological Activity
2-[2-(Morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Chemical Formula: C18H19N3O3S
- Molecular Weight: 357.43 g/mol
- IUPAC Name: 2-[3-(4-Morpholinylsulfonyl)phenyl]-1-isoindolinimine
- Appearance: Powder
Anticancer Activity
Research indicates that isoindole derivatives exhibit promising anticancer properties. In particular, studies have shown that various analogs of isoindole demonstrate selective cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound have been evaluated against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines.
Key Findings:
- Compounds with structural similarities showed GI50 values (concentration required to inhibit cell growth by 50%) under 10 µM against MDA-MB-468 cells, indicating potent activity .
- Specific derivatives exhibited synergistic effects when combined with EGFR inhibitors like gefitinib, enhancing their anticancer efficacy .
The biological activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. For example, certain isoindole derivatives have been shown to inhibit Akt phosphorylation, a crucial step in the PI3K/Akt signaling pathway that promotes cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Modifications in the sulfonyl group and the isoindole core can significantly alter the compound's potency:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Enhanced selectivity against specific cancer types |
| Morpholine ring | Contributes to solubility and bioavailability |
Case Studies
Several case studies have highlighted the therapeutic potential of isoindole derivatives:
- Study on Breast Cancer Cell Lines:
-
In Vivo Studies:
- Animal models demonstrated that administration of isoindole derivatives resulted in reduced tumor growth rates compared to control groups.
- Mechanistic studies indicated that these compounds induced apoptosis in cancer cells through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling morpholine-4-sulfonyl chloride with isoindole-dione derivatives via nucleophilic substitution. Reaction optimization requires precise control of temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 for sulfonyl chloride to isoindole intermediate). Solvent choice (e.g., dichloromethane vs. THF) significantly impacts yield, with polar aprotic solvents favoring sulfonylation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts like unreacted sulfonyl chloride or dimerized intermediates .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, particularly the sulfonyl-ethyl linkage and isoindole-dione planar conformation. Complement with H/C NMR to verify proton environments (e.g., morpholine sulfonyl group at δ 3.6–3.8 ppm) and mass spectrometry (HRMS-ESI) for molecular ion validation. For polymorph screening, differential scanning calorimetry (DSC) identifies thermal stability thresholds (e.g., melting points >200°C) .
Q. What pharmacological screening strategies are recommended for initial bioactivity assessment?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonyl and isoindole motifs, which mimic ATP-binding pocket inhibitors. Use fluorescence-based assays (e.g., FRET) for real-time kinetic analysis. Parallel cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) at concentrations ≤10 µM ensures early detection of off-target effects. Dose-response curves (IC calculations) should be validated with triplicate replicates .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?
- Methodological Answer : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying regions for sulfonyl-group modifications. Molecular docking (AutoDock Vina) against protein databases (PDB IDs) predicts binding affinities. For example, replacing the morpholine ring with piperazine may improve hydrophobic interactions in kinase domains. Machine learning (e.g., QSAR models trained on IC datasets) prioritizes synthetic candidates with predicted bioactivity >80% .
Q. How should researchers address contradictions in solubility data across different experimental setups?
- Methodological Answer : Standardize solubility tests using biorelevant media (FaSSIF/FeSSIF for gastrointestinal absorption studies) and control pH (7.4 for physiological conditions). Conflicting data often arise from solvent polarity mismatches (e.g., DMSO vs. aqueous buffers). Use Hansen solubility parameters (HSPs) to correlate experimental solubility with solvent polarity. For low-solubility batches (<1 mg/mL), consider co-crystallization with cyclodextrins or salt formation .
Q. What reactor design principles apply to scaling up synthesis while minimizing side reactions?
- Methodological Answer : Continuous-flow reactors (microfluidic systems) enhance heat/mass transfer for exothermic sulfonylation steps. Optimize residence time (2–5 min) to prevent over-reaction. For batch processes, use jacketed reactors with turbulent mixing (Reynolds number >10,000) to avoid localized hotspots. In-line FTIR monitoring tracks intermediate consumption, enabling real-time adjustments to reagent feed rates .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the sulfonyl group). Protect hygroscopic batches with desiccants (silica gel) in amber glass vials. LC-MS/MS detects degradation products like morpholine sulfonic acid (m/z 141.1). For photostability, use UV-filtered packaging and validate under ICH Q1B guidelines .
Q. How can solid-state properties (e.g., polymorphism) impact bioavailability, and how are they characterized?
- Methodological Answer : Polymorph screening via solvent-drop grinding or slurry conversion identifies stable forms. Use powder X-ray diffraction (PXRD) to distinguish between Form I (needle crystals) and Form II (platelets). Dissolution studies in simulated gastric fluid (pH 1.2) correlate polymorph stability with bioavailability. For metastable forms, employ excipients (e.g., PVP) to inhibit phase transitions during storage .
Methodological Resources
- Data Management : Implement chemical software (e.g., Schrödinger Suite) for secure, centralized data storage and automated reaction pathway simulations. Use blockchain-enabled lab notebooks to ensure data integrity .
- Experimental Design : Apply ICReDD’s integrated computational-experimental framework for high-throughput reaction optimization, reducing trial-and-error cycles by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
